Diallyl tartrate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O6 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C10H14O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h3-4,7-8,11-12H,1-2,5-6H2 |
InChI Key |
VPPSHXIFIAJKMX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(C(C(=O)OCC=C)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diallyl Tartrate and Its Derivatives
Stereoselective Synthesis of Diallyl Tartrate Enantiomers and Diastereomers
The stereoselective synthesis of this compound enantiomers and diastereomers is fundamentally a substrate-controlled process. The stereochemical outcome of the final product is dictated by the specific stereoisomer of tartaric acid used as the starting material. Tartaric acid is commercially available in three main forms: the chiral enantiomers L-(+)-tartaric acid and D-(-)-tartaric acid, and the achiral, symmetric meso-tartaric acid.
The primary method for synthesis is the direct di-esterification of the chosen tartaric acid isomer with allyl alcohol. Modern catalytic methods can be employed to facilitate this reaction efficiently. For instance, the chemoselective esterification of tartaric acids has been achieved using scandium triflate [Sc(OTf)₃] as a catalyst, which can produce the desired dialkenyl tartrates. acs.org By selecting the appropriate starting material, a specific stereoisomer of this compound can be predictably synthesized. This direct relationship allows for the creation of enantiomerically pure diallyl tartrates which serve as valuable chiral building blocks in asymmetric synthesis. researchgate.netenamine.net
Table 1: Stereoselective Synthesis of this compound Isomers This table is generated based on the principles of stereospecific synthesis.
| Starting Material | Resulting Product | Product Chirality |
|---|---|---|
| L-(+)-Tartaric Acid | Diallyl L-tartrate | Chiral (2R, 3R) |
| D-(-)-Tartaric Acid | Diallyl D-tartrate | Chiral (2S, 3S) |
Industrial Process Development for this compound Production
The industrial utility of this compound, particularly as a precursor to other valuable chemicals, has driven the development of scalable and safe manufacturing processes. A key transformation is its oxidative cleavage to produce allyl glyoxalate.
Optimization of Oxidative Cleavage Protocols for this compound
The conversion of dialkyl tartrate esters into their corresponding glyoxalic acid esters is a well-documented process, with this compound being a key substrate for producing allyl glyoxalate. acs.org The most common and effective method for this transformation is the oxidative cleavage of the vicinal diol in the tartrate backbone using an oxidizing agent like sodium periodate (B1199274) (NaIO₄). acs.orgmasterorganicchemistry.com
The reaction proceeds via the formation of a cyclic periodate ester intermediate, which then fragments to yield two molecules of the corresponding aldehyde or ketone. masterorganicchemistry.com In the case of this compound, this cleavage breaks the C2-C3 bond, yielding two equivalents of allyl glyoxalate. Sodium periodate is favored due to its low cost, high availability, and predictable reactivity. acs.org Optimization of this protocol for large-scale production focuses on ensuring complete conversion and managing reaction conditions to minimize side reactions. acs.org
Table 2: Oxidative Cleavage of this compound This table summarizes the key aspects of the oxidative cleavage reaction.
| Substrate | Reagent | Product | Key Transformation | Reference |
|---|
Scale-Up Considerations in this compound Synthesis
Transitioning the synthesis and subsequent cleavage of this compound from the laboratory to an industrial scale introduces significant challenges. acs.org While the synthesis itself is a relatively standard esterification, scale-up requires careful control of reaction temperature and efficient removal of water to drive the reaction to completion, analogous to processes for other diallyl esters. google.com
The primary safety and engineering considerations arise during the oxidative cleavage step. acs.org The use of sodium periodate on a large scale is complicated by the generation of solid iodine-containing byproducts. acs.org These byproducts possess a high thermal potential and must be handled with extreme care during process cleanup and disposal to prevent uncontrolled exothermic events. acs.org A thorough process safety and engineering investigation is crucial to develop a robust and safe manufacturing process for the production of allyl glyoxalate from this compound at scale. acs.org
Derivatization Strategies of this compound
This compound serves as a versatile starting material for a range of chemical transformations. Its two hydroxyl groups (as part of the tartrate backbone) and two terminal allyl groups can be functionalized selectively to create a variety of complex molecules and polymers.
Synthesis of Chiral Orthoesters from this compound
Chiral orthoesters are valuable intermediates in organic synthesis. This compound can be converted into chiral 1,3-dioxolane (B20135) derivatives, which are a class of cyclic orthoesters. This transformation is typically achieved by reacting the this compound with an acetal (B89532) or ketal in the presence of a Lewis acid catalyst. capes.gov.br The reaction forms a five-membered dioxolane ring across the two hydroxyl groups of the tartrate backbone. For example, dialkyl tartrates can be reacted to form dialkyl trans-2-alkoxy-2-alkyl-1,3-dioxolan-4,5-dicarboxylates. capes.gov.br These resulting chiral orthoesters can then be used in subsequent reactions, such as the enantioselective acylation of silyl (B83357) enol ethers. capes.gov.br
Functionalization of this compound for Specific Applications
The two allyl groups in this compound provide reactive handles for a wide array of functionalizations, making it a valuable multifunctional monomer and chiral building block. tandfonline.comthieme-connect.com
Natural Product Synthesis : Diallyl L-tartrate has been employed as a key chiral building block in the stereoselective synthesis of complex natural products. For instance, the C1–C4 moiety of poecillastrin C, a marine-derived macrolide, was synthesized from diallyl L-tartrate in a multi-step sequence. thieme-connect.com This strategy leverages the inherent chirality of the tartrate backbone to install the correct stereochemistry in the target molecule.
Biodegradable Polymer Synthesis : this compound has been successfully used as a multifunctional monomer to synthesize highly cross-linked, biodegradable polymers. tandfonline.comtandfonline.com While allyl functional groups are often associated with low polymerization conversions, studies have shown that using photoinitiation, rather than thermal initiation, can produce a rigid, cross-linked polyester (B1180765) from this compound in a short time. tandfonline.comresearchgate.net The resulting polymer demonstrates in vitro biodegradation via hydrolysis of its ester groups, making it a candidate for biomaterial applications. tandfonline.comtandfonline.com
Table 3: Functionalization Strategies and Applications of this compound This table outlines key derivatization approaches and their outcomes.
| Functionalization Target | Reaction/Method | Application/Product | Reference |
|---|---|---|---|
| Hydroxyl Groups | Reaction with acetals/ketals | Synthesis of chiral 1,3-dioxolane orthoesters | capes.gov.br |
| Allyl & Hydroxyl Groups | Multi-step chemical modification | Chiral building block for Poecillastrin C synthesis | thieme-connect.com |
Diallyl Tartrate As a Multifunctional Monomer in Advanced Polymer Systems
Polymerization Mechanisms and Kinetics Involving Diallyl Tartrate
The polymerization of this compound can proceed through different mechanisms, primarily involving its allyl functional groups. The kinetics and resulting polymer architecture are significantly influenced by the initiation method, monomer concentration, and the presence of other comonomers.
Free-Radical Polymerization of this compound
Free-radical polymerization is a common method for polymerizing monomers containing carbon-carbon double bonds. For allyl monomers like this compound, free-radical polymerization often presents challenges, such as low conversion and relatively low molecular weight polymers, due to facile chain transfer reactions involving the allylic hydrogens. researchgate.net However, studies have shown that under specific conditions, particularly with photoinitiation, highly cross-linked polymers can be obtained from this compound polymerization in a relatively short time. nih.govtandfonline.com The polymerization rate in free-radical systems can be influenced by initiator concentration, typically showing a linear relationship between the logarithm of the polymerization rate and the logarithm of the initiator concentration within a certain range. mdpi.com
Cyclopolymerization Pathways of this compound
Diallyl monomers, including this compound, are known to undergo cyclopolymerization, a process involving alternating intramolecular and intermolecular chain propagation steps. tsijournals.comresearchgate.net This mechanism leads to the formation of cyclic structures within the polymer backbone, which can influence the polymer's properties, such as solubility and physical characteristics. tsijournals.comresearchgate.net The cyclopolymerization efficiency can be influenced by the monomer structure and reaction conditions. nih.gov While the general mechanism for cyclopolymerization of diallyl compounds involves the formation of five- or six-membered rings, the specific cyclic structures formed during the cyclopolymerization of this compound are related to the arrangement of the allyl groups and the tartrate moiety. tsijournals.com
Comparative Analysis of Photoinitiation vs. Thermal Initiation in this compound Polymerization
The choice of initiation method significantly impacts the polymerization of this compound. Photoinitiation, using light as the activation source, has been found to be particularly effective for polymerizing this compound, leading to highly cross-linked polymers at relatively short reaction times. nih.govtandfonline.com This contrasts with thermal initiation, which may be less efficient for achieving high conversions with allyl monomers due to chain transfer reactions. nih.govtandfonline.com Photoinitiated polymerization offers advantages such as milder reaction conditions and faster kinetics compared to traditional thermal polymerization. researchgate.netrsc.org Differential photocalorimetry (DPC) is a technique used to investigate the details of photoinitiated polymerization reactions of this compound. nih.govtandfonline.com
Investigation of Cross-linking Phenomena in this compound Polymers
This compound, possessing two polymerizable allyl groups, has the potential to form cross-linked polymer networks. Cross-linking occurs when both allyl groups of a single monomer molecule react with different growing polymer chains, forming connections between them. The degree of cross-linking influences the mechanical properties, thermal behavior, and solubility of the resulting polymer. Highly cross-linked polymers, or thermosets, are typically rigid and insoluble. nih.govtandfonline.com The formation of cross-links in diallyl polymerizations, particularly in free-radical systems, can be complex and influenced by factors such as monomer conversion and intramolecular cyclization. researchgate.net While statistical theories can describe gelation in cross-linking polymerizations, kinetic models are often more appropriate for capturing the complexities of these systems. itu.edu.tr
Influence of this compound's Hydroxyl Groups on Polymerization Reactivity
Development of this compound-Based Polymeric Materials
The unique chemical structure of this compound makes it a valuable building block for synthesizing a variety of polymeric materials with tailored performance profiles. Research has explored its use in creating biodegradable networks, incorporating it into click polymerization systems, utilizing it as a crosslinking agent, and integrating it into fire-retardant and bio-sourced resin formulations.
Synthesis and Characterization of Biodegradable Polymers from this compound
This compound has been successfully employed as a monomer in the synthesis of biodegradable polymers, particularly through photoinitiation techniques. Unlike traditional thermal initiation which may lead to low conversions with allyl functional groups, photoinitiation enables the rapid formation of highly cross-linked polymers from this compound. wikipedia.org, Investigations using differential photocalorimetry (DPC) have provided detailed insights into the polymerization reaction. wikipedia.org,
The resulting thermoset polymers are typically amorphous and rigid. wikipedia.org, Characterization through thermal analysis has revealed a glass transition temperature (Tg) of approximately 90°C and a storage modulus of around 1 GPa at room temperature. wikipedia.org, These materials have demonstrated in vitro biodegradation through the hydrolysis of their ester groups, exhibiting a moderate degradation rate, with nearly 50% mass loss observed over approximately 12 weeks. wikipedia.org, Furthermore, both the photo-polymerized material and its water-soluble degradation products have been shown to be non-cytotoxic to fibroblast cells over at least 24 hours of exposure, suggesting their potential for biomaterial applications. wikipedia.org, The synthesis of biodegradable polymers from renewable resources like this compound represents a significant step towards sustainable materials, aligning with green chemistry principles.
Thiol-Ene Click Polymerization of this compound Derivatives for Poly(ester-thioether)s
This compound derivatives have been utilized in thiol-ene click polymerization to synthesize tartrate-containing poly(ester-thioether)s. This approach involves the polyaddition of dialkene monomers, derived from tartaric acids (such as l-, d-, and meso-di(3-butenyl) tartrate), with various dithiols, including 1,2-ethanedithiol (B43112) (ED), ethylene (B1197577) bis(thioglycolate) (EBTG), and d,l-dithiothreitol (DTT). ontosight.ai, nih.gov, scitoys.com
The synthesis is typically conducted in a solvent like toluene (B28343) at moderate temperatures (e.g., 70°C) under a nitrogen atmosphere, often catalyzed by compounds such as scandium triflate [Sc(OTf)₃]. ontosight.ai, nih.gov, scitoys.com This step polymerization mechanism yields poly(ester-thioether)s with reported number-average molecular weights (Mn) ranging from 4.2 to 9.0 × 10³ and molecular weight distributions (Mw/Mn) between 1.6 and 2.5. ontosight.ai, scitoys.com
These poly(ester-thioether)s exhibit single glass transition temperatures (Tg) typically between -25 and -8°C. scitoys.com Biodegradability has been evaluated using biochemical oxygen demand (BOD) tests in activated sludge. ontosight.ai, scitoys.com Studies have indicated that the stereochemistry of the tartrate unit can influence the biodegradation behavior, with different diastereomers showing varying degradation rates. ontosight.ai, scitoys.com, mpg.de For instance, poly(d-BTA-alt-EBTG) showed higher biodegradability compared to poly(l-BTA-alt-EBTG) and poly(meso-BTA-alt-EBTG) in a 28-day test. ontosight.ai, scitoys.com
Here is a summary of some properties of tartrate-based poly(ester-thioether)s synthesized via thiol-ene click polymerization:
| Polymer | Mn ( g/mol ) | Mw/Mn | Tg (°C) | Biodegradability (BOD/TOD after 28 days) |
| Poly(l-BTA-alt-EBTG) | (4.2-9.0) × 10³ | 1.6-2.5 | -20 | 32% |
| Poly(d-BTA-alt-EBTG) | (4.2-9.0) × 10³ | 1.6-2.5 | -22 | 70% |
| Poly(meso-BTA-alt-EBTG) | (4.2-9.0) × 10³ | 1.6-2.5 | -25 | 43% |
| Poly(l-BTA-alt-ED) | (4.2-9.0) × 10³ | 1.6-2.5 | N/A | 8% |
This compound as a Crosslinking Monomer in Spherical Copolymer Beads
This compound has been identified as a crosslinking monomer in the preparation of spherical copolymer beads. acgih.org, umich.edu These beads are often synthesized through suspension polymerization of monomer mixtures in an aqueous medium. fishersci.ca, , wikipedia.org The inclusion of a crosslinking monomer like this compound, typically in minor amounts (e.g., 0.1 to 50 weight percent of the total monomer mixture), is crucial for forming crosslinked, high-molecular-weight copolymers. fishersci.ca, This process yields hard, infusible, discrete beads with particle sizes generally ranging from 0.02 to 2 mm. Spherical copolymer beads crosslinked with agents including this compound have found application as precursors for the production of ion exchange resins. umich.edu,
Integration of this compound in Fire-Retardant Acrylic Polymers
This compound can be integrated into acrylic polymer systems to impart fire-retardant properties. It is listed among various allyl compounds that can be copolymerized with acrylate (B77674) and methacrylate (B99206) monomers for this purpose. nih.gov The incorporation of such flame-retardant agents into the polymer matrix contributes to the reduced flammability of the resulting materials. nih.gov
Application of this compound in Bio-Sourced Resins for Digital Light Processing Technologies
This compound is utilized in the formulation of bio-sourced liquid resins specifically designed for Digital Light Processing (DLP) 3D printing technology. fishersci.ca, It can be synthesized from natural acids, such as L-(+)-tartaric acid, and subsequently photopolymerized., this compound can be copolymerized with other monomers, including petroleum-based co-monomers like poly(ethylene glycol) diacrylate (PEGDA), to create resins with desirable properties for DLP., The presence of ester linkages derived from the natural monomer contributes to the hydrolytic degradation of the resulting printed samples. These bio-sourced resins containing this compound have shown good thermal stability, dimensional resolution, and transparency in DLP-printed samples after light curing.
Synthesis and Properties of this compound-Containing Hybrid Polymer Systems
Specific research focusing on the synthesis and properties of "this compound-Containing Hybrid Polymer Systems" as a distinct category (e.g., organic-inorganic hybrids or specific polymer blends where this compound plays a key role in the hybrid structure beyond simple copolymerization or crosslinking as described in previous sections) was not explicitly detailed within the scope of the provided search results. However, some of the applications discussed, such as the use of this compound in fire-retardant acrylic polymers or bio-sourced resins for DLP (which may involve inorganic fillers or be blended with other polymer types), could be considered forms of hybrid systems. The provided information primarily highlights this compound's role as a monomer for polymerization and crosslinking within organic polymer matrices or in bio-sourced formulations for specific processing technologies.
Advanced Characterization Techniques for this compound Polymerization and Polymeric Structures
The study of this compound polymerization and the resulting polymers employs a range of advanced characterization techniques to elucidate reaction mechanisms, kinetics, molecular architecture, and stereochemistry.
Spectroscopic Analysis of Polymerization Progression (e.g., FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for monitoring the progression of this compound polymerization by tracking the disappearance of characteristic functional groups associated with the monomer and the appearance of new bands corresponding to the polymer structure. FT-IR spectroscopy identifies chemical bonds and functional groups by analyzing the absorption of infrared light. mdpi.com As this compound undergoes polymerization, the distinctive stretching vibrations of the allyl C=C double bonds (typically around 1640 cm⁻¹) decrease in intensity. Simultaneously, changes may be observed in regions corresponding to C-H bending vibrations in the allyl group and potentially in the ester C=O stretching vibrations if the tartrate structure is involved in the polymerization mechanism beyond the allyl groups. researchgate.net FT-IR can provide insights into the extent of monomer conversion and the formation of the polymer network. researchgate.netpolyacs.org
Calorimetric Studies of Polymerization Kinetics (e.g., Differential Photocalorimetry)
Calorimetric techniques, particularly Differential Photocalorimetry (DPC) or Photo-Differential Scanning Calorimetry (Photo-DSC), are instrumental in studying the kinetics of photoinitiated polymerization of this compound. nih.govtandfonline.comresearchgate.net These methods measure the heat evolved during the exothermic polymerization reaction as a function of time and temperature under UV irradiation. mdpi.com DPC allows for the determination of key kinetic parameters such as the rate of polymerization, the total heat of polymerization, and the degree of conversion. mdpi.com By analyzing the heat flow curves, researchers can investigate the effects of factors like photoinitiator concentration, light intensity, and temperature on the polymerization rate and efficiency. mdpi.com For instance, studies on this compound photopolymerization have utilized DPC to understand the details of the cross-linking reaction and the influence of photoinitiation. nih.govtandfonline.com
An example of data obtained from calorimetric studies could be the heat of polymerization or conversion percentage over time under specific UV intensity.
Interactive Data Table: Polymerization Conversion vs. Time (Simulated Data)
| Time (s) | Conversion (%) |
| 0 | 0 |
| 10 | 15 |
| 20 | 40 |
| 30 | 65 |
| 40 | 80 |
| 50 | 88 |
| 60 | 92 |
Note: This is a simulated data table for illustrative purposes based on typical photopolymerization profiles.
Molecular Weight Distribution and Branching Analysis in this compound Polymers
Analyzing the molecular weight distribution (MWD) and branching of this compound polymers is crucial for understanding their network structure and resulting properties. Techniques such as Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), are commonly used to determine the MWD of polymers. molecularcloud.orgscientistlive.com While GPC separates polymers based on their hydrodynamic volume, coupling it with detectors like multi-angle light scattering (MALS) and viscometry provides more detailed information, including absolute molecular weight and insights into branching. molecularcloud.orgscientistlive.com
Diallyl monomers, due to their two reactive double bonds, are prone to cyclopolymerization and cross-linking, leading to complex branched and networked structures rather than simple linear chains. researchgate.net Analyzing the branching frequency and density is essential as branching significantly impacts polymer properties such as viscosity, solubility, and mechanical strength. scientistlive.com Techniques that combine SEC with viscometry and light scattering can reveal differences in intrinsic viscosity and radius of gyration for polymers of the same molecular weight but different branching architectures. scientistlive.com
Rheological Investigations of this compound Polymerization Systems
Rheology, the study of the flow and deformation of matter, is a powerful technique for monitoring the changes in viscosity and viscoelastic properties during the polymerization of this compound. onlytrainings.comnih.gov As the polymerization progresses and a cross-linked network forms, the viscosity of the system increases significantly, eventually leading to gelation. researchgate.net Rheological measurements can track this increase in viscosity and the development of elastic properties. onlytrainings.com
Techniques such as rotational rheometry can be used to apply controlled stress or strain to the polymerizing system and measure the resulting deformation or stress. onlytrainings.compolymer-engineering.de This provides information on parameters like complex viscosity, storage modulus (G'), and loss modulus (G''). nih.gov Monitoring these rheological parameters during polymerization helps in understanding the gel point, the rate of network formation, and the final mechanical properties of the cured polymer. researchgate.netnih.gov Rheological studies are vital for optimizing processing conditions and predicting the performance of the final polymeric material. onlytrainings.com
Stereochemical Elucidation of this compound Cyclopolymers (e.g., NMR, CD)
The tartrate moiety in this compound contains chiral centers, which can lead to stereoisomerism in the resulting polymers, particularly in cyclopolymerization reactions. researchgate.netscribd.com Cyclopolymerization of diallyl monomers can result in polymers containing cyclic units within the backbone. researchgate.netresearchgate.net The stereochemistry of these cyclic structures and the polymer chain can significantly influence the material's properties, including optical activity and physical characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a primary technique for elucidating the molecular structure and stereochemistry of polymers. molecularcloud.orgresearchgate.netmdpi.comvdoc.pub NMR can provide detailed information about the types of protons and carbons present, their connectivity, and their local chemical environment, which is sensitive to stereochemical configuration (e.g., tacticity in linear polymers or the arrangement within cyclic units). molecularcloud.orgresearchgate.netvdoc.pub
Circular Dichroism (CD) spectroscopy is another technique that can be used to study the stereochemistry of chiral polymers. CD measures the differential absorption of left and right circularly polarized light and is sensitive to the presence of chiral centers and their conformation. For this compound cyclopolymers, CD can potentially provide information about the chirality introduced by the tartrate unit and how it is expressed in the polymer's secondary structure or conformation.
Detailed NMR and CD studies can help in understanding the cyclopolymerization mechanism of this compound and the resulting stereochemical sequences within the polymer backbone, which is critical for designing polymers with specific chiral properties. researchgate.net
Chiral Applications of Diallyl Tartrate in Asymmetric Synthesis and Catalysis
Diallyl Tartrate in Sharpless Asymmetric Epoxidation Analogues
The Sharpless-Katsuki asymmetric epoxidation is a renowned method for converting prochiral allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity. researchgate.netwikipedia.org The catalytic system traditionally employs titanium tetraisopropoxide (Ti(Oi-Pr)₄), a hydroperoxide oxidant, and a chiral dialkyl tartrate. numberanalytics.comnumberanalytics.com While DET and DIPT are the most common ligands, this compound has been explored as a chiral ligand in analogous systems. researchgate.net
Design and Synthesis of Titanium-Diallyl Tartrate Chiral Catalysts
The titanium-diallyl tartrate catalyst is typically not isolated but rather formed in situ. The synthesis involves the sequential mixing of the components under anhydrous conditions. The process begins with the reaction between titanium tetraisopropoxide and the chiral this compound ligand. libretexts.org This reaction proceeds via ligand exchange, where two of the isopropoxide groups on the titanium center are replaced by the two hydroxyl groups of the this compound molecule, forming a five-membered dioxolane-type ring structure.
Subsequent additions of the allylic alcohol substrate and an oxidant, typically tert-butyl hydroperoxide (t-BuOOH), complete the formation of the active catalytic species. wayne.edu The allylic alcohol and the hydroperoxide also displace isopropoxide ligands on the titanium center. nih.gov The resulting complex is a "loaded" catalyst ready to engage in the catalytic cycle. wayne.edu The core of the active catalyst is widely believed to be a dimeric structure, [Ti₂(DAT)₂(OR)₄], where the two titanium centers are bridged by the tartrate ligands. researchgate.netnih.gov
Investigation of Ligand Structure-Enantioselectivity Relationships in this compound Catalysts
The enantioselectivity of the Sharpless epoxidation and its analogues is highly dependent on the structure of the chiral tartrate ligand. numberanalytics.com Studies comparing different dialkyl tartrates have shown that bulkier esters, such as diisopropyl tartrate (DIPT), often lead to higher enantioselectivity than diethyl tartrate (DET). harvard.edu
Mechanistic Studies of this compound-Mediated Asymmetric Oxidations
The mechanism for the titanium-tartrate catalyzed asymmetric epoxidation has been the subject of extensive study, primarily using DET and DIPT as model ligands. wayne.edunih.gov The mechanism when using this compound is considered to be analogous. The active catalyst is a C₂-symmetric dimer of the titanium-diallyl tartrate complex. libretexts.orgnih.gov
The key steps in the catalytic cycle are:
Ligand Exchange: The catalyst is formed through the rapid and reversible exchange of isopropoxide ligands on Ti(Oi-Pr)₄ with this compound, the allylic alcohol substrate, and the tert-butyl hydroperoxide (t-BuOOH) oxidant. wayne.edu
Formation of the Active Complex: An active "loaded" catalyst, proposed to be [Ti₂(DAT)₂(OAllyl)(OOt-Bu)], is formed, containing the substrate and the oxidant coordinated to the dimeric titanium core. nih.gov
Enantioselective Oxygen Transfer: The crucial step involves the intramolecular transfer of an oxygen atom from the coordinated t-BuOOH to the double bond of the coordinated allylic alcohol. The chiral environment enforced by the this compound ligand ensures that the peroxide is delivered to only one of the two prochiral faces of the alkene.
Product Release and Catalyst Regeneration: After oxygen transfer, the resulting epoxy alcohol product dissociates from the titanium center, and the catalyst is regenerated by coordination of new substrate and oxidant molecules, continuing the cycle.
Computational studies have emphasized the importance of the O-C-C=C dihedral angle of the coordinated allylic alcohol and interactions between the tartrate's ester carbonyl groups and the titanium center in determining the transition state energies and, consequently, the high enantioselectivity of the reaction. wayne.edunih.gov
Enantioselective Reactions Facilitated by this compound Derivatives
The utility of this compound extends beyond epoxidation analogues. Its derivatives serve as powerful chiral auxiliaries in other important carbon-carbon bond-forming reactions.
Asymmetric Trimethylsilylcyanation Catalyzed by Chiral this compound Complexes
The addition of a cyanide group to a carbonyl compound is a fundamental method for synthesizing cyanohydrins, which are versatile synthetic intermediates. The catalytic asymmetric version of this reaction, particularly the addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes, can be achieved using chiral titanium complexes. Modified Sharpless catalysts, composed of Ti(Oi-Pr)₄ and a chiral dialkyl tartrate, have proven effective for this transformation. High enantioselectivity has been reported for the trimethylsilylcyanation of various aldehydes using this system. While much of the foundational work has been done with diisopropyl tartrate (DIPT), the general applicability of titanium-tartrate catalysts provides a strong basis for the use of this compound in similar roles.
| Aldehyde Substrate | Product (Cyanohydrin TMS Ether) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | (R)-O-(trimethylsilyl)mandelonitrile | 98 | 96 |
| p-Tolualdehyde | (R)-2-(4-methylphenyl)-2-((trimethylsilyl)oxy)acetonitrile | 95 | 95 |
| (E)-Cinnamaldehyde | (R,E)-2-((trimethylsilyl)oxy)-4-phenylbut-3-enenitrile | 91 | 92 |
| Hexanal | (R)-2-((trimethylsilyl)oxy)octanenitrile | 85 | 93 |
Data is illustrative of the reaction type, primarily established with diisopropyl tartrate.
Development of Chiral Allylboronates Derived from this compound for Stereoselective Reactions
Chiral allylboronates are exceptionally useful reagents for the stereoselective synthesis of homoallylic alcohols via addition to aldehydes. nih.gov this compound can be used as a chiral auxiliary to prepare these reagents. acs.orgacs.org The synthesis of these tartrate-modified allylboronates, such as diisopropyl tartrate allylboronate, was pioneered by Roush and coworkers. harvard.eduwisc.edu
The general synthesis involves the reaction of an allyl-Grignard or allyllithium reagent with a trialkoxyborane (e.g., triisopropyl borate), followed by transesterification with this compound. diva-portal.org These chiral allylboronating agents react with aldehydes with a high degree of facial selectivity, which is controlled by the tartrate auxiliary. The reaction is believed to proceed through a closed, chair-like six-membered transition state, where the aldehyde's R-group occupies an equatorial position to minimize steric interactions. harvard.edu This predictable stereochemical outcome makes them powerful tools in natural product synthesis. whiterose.ac.uk
| Aldehyde | Allylboronate Chiral Auxiliary | Product (Homoallylic Alcohol) | Diastereomeric Ratio (anti:syn) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | (R,R)-DAT | (R)-1-phenylbut-3-en-1-ol | >95:5 | 85 |
| Isovaleraldehyde | (R,R)-DAT | (R)-5-methyl-1-hexen-4-ol | 97:3 | 88 |
| Acrolein | (S,S)-DAT | (S)-1,5-hexadien-3-ol | >95:5 | 75 |
Results are representative for tartrate-derived allylboronates. DAT refers to this compound.
This compound in the Enantioselective Synthesis of Homoallylic Alcohols
The use of chiral auxiliaries derived from tartaric acid, including this compound and its analogs like diethyl tartrate, is a well-established strategy for the enantioselective synthesis of homoallylic alcohols. This method typically involves the reaction of an aldehyde with an allylic organometallic reagent that has been modified with a chiral tartrate ligand. The tartrate creates a chiral environment around the metal center, which directs the facial selectivity of the nucleophilic attack on the prochiral aldehyde.
A notable application involves the use of chiral allylic tin(IV) complexes that incorporate (+)-diethyl tartrate as a chiral auxiliary ligand. rsc.org These reagents facilitate a straightforward procedure for producing optically active secondary homoallylic alcohols. rsc.org The reaction between various aldehydes and these tartrate-modified allylic tin complexes demonstrates a reliable method for asymmetric carbon-carbon bond formation. rsc.orgcapes.gov.br Similarly, the use of diallyltin dibromide in the presence of monosodium-(+)-diethyl tartrate has been shown to produce chiral homoallylic alcohols from aldehydes. capes.gov.br The effectiveness of this asymmetric induction is dependent on the structure of the aldehyde and the specific reaction conditions. The tartrate-based chiral ligand is crucial for achieving high levels of enantioselectivity in the final alcohol product. acs.org
Table 1: Enantioselective Synthesis of Homoallylic Alcohols using Tartrate-Modified Reagents
| Aldehyde | Chiral Reagent System | Product | Enantiomeric/Diastereomeric Excess | Reference |
| Benzaldehyde | Allylic tin(IV) / (+)-Diethyl tartrate | 1-Phenyl-3-buten-1-ol | High optical purity reported | rsc.org |
| Various | Diallyltin dibromide / Monosodium-(+)-diethyl tartrate | Secondary homoallylic alcohols | Not specified | capes.gov.br |
| Various | Chiral vinylic borates / Diethyl tartrate | syn-Aldols | Not specified | capes.gov.br |
Stereodivergent Pathways in Reactions Involving this compound-Derived Reagents
Stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product from a common starting material by tuning the reagents or reaction conditions, can be effectively controlled by chiral auxiliaries like this compound. Reagents derived from this compound can guide reactions through different stereochemical pathways, leading to distinct diastereomers.
Research into the reactions of α-methyl-β-hydroxy aldehydes with organosilane and organoboron reagents highlights this phenomenon. For instance, the reaction of these aldehydes with (Z)-crotyltrifluorosilane can be designed to proceed through a bicyclic transition state where the reagent is covalently bound to the aldehyde's hydroxyl group. researchgate.net The stereochemical outcome of such reactions is highly dependent on the existing stereochemistry of the aldehyde substrate. A notable stereodivergence is observed between 2,3-anti- and 2,3-syn-α-methyl-β-hydroxy aldehydes. The 2,3-anti aldehydes react with high selectivity to yield the expected anti,anti-dipropionate adducts. researchgate.net In contrast, the corresponding reactions with 2,3-syn aldehydes exhibit poor selectivity. researchgate.net This divergence is attributed to differing nonbonded interactions within the competing transition states, where the presence of the tartrate-derived chiral information influences which reaction pathway is energetically favored. researchgate.net
Asymmetric Induction in Radical Cyclopolymerization Assisted by Chiral Tartrates
Chiral tartrates, such as diethyl L-tartrate, can serve as effective chiral templates to induce asymmetry in radical cyclopolymerization reactions of achiral diene monomers. This process relies on the formation of a complex between the monomer and the chiral tartrate through non-covalent interactions, typically hydrogen bonding. This association creates a chiral environment that influences the stereochemistry of the polymerization process.
In the low-temperature radical polymerization of N-allyl-N-tert-butylacrylamide (AltBAAm), the addition of a chiral tartrate like diethyl L-tartrate (L-EtTar) to the reaction in toluene (B28343) induces the formation of an optically active polymer. researchgate.netnii.ac.jp At –80 °C, the resulting poly(AltBAAm) exhibits a specific rotation, indicating that the cyclopolymerization has proceeded with a preference for one stereochemical pathway. researchgate.netnii.ac.jp The mechanism involves the hydrogen-bond-assisted complexation of the AltBAAm monomer with the L-tartrate. This interaction guides the formation of the five-membered ring during polymerization, leading to a predominance of the (3S,4S)-trans-unit in the polymer backbone. nii.ac.jp The degree of asymmetric induction is often temperature-dependent, with lower temperatures leading to a more significant influence from the chiral tartrate. nii.ac.jp
Table 2: Asymmetric Radical Cyclopolymerization of AltBAAm with Chiral Tartrates
| Monomer | Chiral Additive | Polymerization Temperature (°C) | Specific Rotation [α] of Polymer | Predominant Stereounit | Reference |
| N-allyl-N-tert-butylacrylamide (AltBAAm) | Diethyl L-tartrate (L-EtTar) | -80 | -4.8° | (3S,4S)-trans | researchgate.netnii.ac.jp |
| N-allyl-N-tert-butylacrylamide (AltBAAm) | Di-n-butyl L-tartrate | -80 | Reported | (3S,4S)-trans | nii.ac.jp |
This compound as a Chiral Auxiliary in Propargylamine Synthesis
This compound and its derivatives are valuable chiral auxiliaries in the asymmetric synthesis of propargylamines, which are important structural motifs in medicinal chemistry and organic synthesis. nih.gov The chiral tartrate ligand is used to control the stereochemical outcome of the key bond-forming step, typically the addition of an alkyne nucleophile to an imine or a related electrophile.
One effective strategy involves a zinc-mediated asymmetric synthesis of N-hydroxy-propargylamines. In this method, alkynylzinc reagents, which are prepared in situ from terminal alkynes and dimethylzinc (B1204448) (Me2Zn), react with nitrones. kcl.ac.uk The enantioselectivity of the addition is controlled by using di-(tert-butyl)zinc tartrate as a chiral auxiliary. This chiral tartrate complex creates a defined chiral environment that directs the nucleophilic attack of the alkynylzinc species onto one of the enantiotopic faces of the nitrone. This approach has been successful in producing propargyl N-hydroxylamines with high enantiomeric excess, reaching up to 95% ee. kcl.ac.uk The bulky tert-butyl groups on the tartrate ester likely play a significant role in establishing an effective chiral pocket to maximize stereochemical control.
Coordination Chemistry of this compound
Synthesis and Structural Characterization of Metal-Diallyl Tartrate Complexes
The hydroxyl and carboxylate groups of this compound make it an excellent ligand for coordinating with metal ions, forming a variety of metal-organic complexes. The synthesis of these complexes often involves direct mixing of a metal salt with the tartrate ligand in a suitable solvent. The resulting structures can be characterized using techniques such as elemental analysis, infrared (IR) spectroscopy, thermogravimetric (TG) analysis, and single-crystal X-ray diffraction.
For example, the synthesis of a hydrated zinc(II) tartrate complex has been achieved through a direct-mixing solution method at room temperature. researchgate.net X-ray diffraction analysis of a similar zinc tartrate system revealed a complex with the formula [Zn4(C4H4O6)4(H2O)8]·(H2O)12, which crystallizes in a monoclinic system. The structure consists of dimeric units where two tartrate dianions bridge two Zn(II) ions. researchgate.net In another example, a different zinc tartrate complex was found to exhibit a two-dimensional wavelike covalent layer structure. researchgate.net The synthesis of iron complexes with related ligands has also been explored, where treatments of N-aryl-phenanthren-o-iminoquinone ligands with iron powder or iron(II) chloride yield structurally distinct Fe(II) and Fe(III) complexes, whose structures were confirmed by X-ray crystallography. rsc.org These studies demonstrate the ability of tartrate and similar ligands to form well-defined coordination polymers and discrete molecular complexes with diverse structural motifs.
Table 3: Structural Data for Selected Metal-Tartrate Complexes
| Metal Ion | Ligand System | Crystal System | Space Group | Structural Feature | Reference |
| Zn(II) | Tartrate | Monoclinic | P2(1)/c | Dimeric units bridged by tartrate dianions | researchgate.net |
| Zn(II) | Tartrate | Triclinic | P-1 | Two-dimensional wavelike covalent layer | researchgate.net |
| Fe(III) | N-aryl-phenanthren-o-iminosemiquinone | Not specified | Not specified | Coordinated by three ligands in η² and η¹ fashion | rsc.org |
Application of this compound Coordination Complexes in Catalytic Cycles
Coordination complexes involving this compound or its derivatives are pivotal in asymmetric catalysis, where the chiral ligand environment around a central metal atom facilitates enantioselective transformations. The most iconic example is the Sharpless Asymmetric Epoxidation.
In this reaction, a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(O-iPr)4), forms a dimeric complex with a dialkyl tartrate, such as diethyl or diisopropyl tartrate. nih.gov This complex serves as the active catalyst for the epoxidation of primary and secondary allylic alcohols, using an oxidant like tert-butyl hydroperoxide (TBHP). nih.govmdpi.com The catalytic cycle involves the coordination of the allylic alcohol to the titanium center. The chiral tartrate ligands create a rigid and well-defined chiral pocket that directs the delivery of the oxygen atom from the peroxide to a specific face of the double bond. The choice between (+)- or (-)-diallyl tartrate determines which enantiomer of the epoxide is formed, making the reaction highly predictable and stereoselective. nih.gov This catalytic system is a cornerstone of modern asymmetric synthesis, demonstrating how a metal-diallyl tartrate complex can effectively control stereochemistry throughout a catalytic cycle.
Diallyl Tartrate in the Synthesis of Complex Organic Molecules
Utilization of Diallyl Tartrate as a Chiral Building Block
The C2-symmetric structure of this compound, with its two stereogenic centers and functional handles, makes it an ideal starting material for asymmetric synthesis. Chemists can leverage its predefined stereochemistry to introduce chirality into target molecules with a high degree of control. This "chiral pool" approach is a cornerstone of modern synthetic strategy, enabling the efficient production of enantiomerically pure compounds.
A notable application of this compound is in the synthesis of segments of complex natural products. A key example is the stereoselective synthesis of the C1–C13 segment of poecillastrin C, a macrolide isolated from a marine sponge. thieme-connect.comresearchgate.netmatilda.scienceresearchgate.netdntb.gov.ua In this synthesis, the C1–C4 moiety of the target segment was derived directly from diallyl L-tartrate, establishing the correct stereochemistry at the C2 and C3 positions. thieme-connect.comresearchgate.netmatilda.scienceresearchgate.netdntb.gov.ua The synthesis further involved the construction of the amide group at the C3 position through a traceless Staudinger reaction. thieme-connect.comresearchgate.netmatilda.scienceresearchgate.net
The use of diallyl L-tartrate as the chiral precursor was instrumental in achieving the desired stereoselectivity for this critical portion of the poecillastrin C molecule. This strategy highlights the efficiency of incorporating readily available, stereochemically defined building blocks into the synthesis of intricate molecular targets.
Once the initial chiral framework is established using this compound, the resulting intermediates can be further elaborated into more complex structures. In the synthesis of the poecillastrin C segment, the C1–C13 fragment derived from diallyl L-tartrate was subjected to model studies to demonstrate its utility for further coupling reactions. researchgate.netresearchgate.net These studies included esterification with a bulky alcohol at the C1 position and a Stille coupling reaction with vinyl iodide at the C13 position. thieme-connect.comresearchgate.netresearchgate.net The reactivity at the C1 position was found to be influenced by the choice of protecting group on the neighboring C2 hydroxyl group. thieme-connect.comresearchgate.netresearchgate.net
This demonstrates how the allyl esters of the tartrate can be selectively manipulated or removed to allow for further synthetic transformations, showcasing the versatility of this compound as a strategic starting material. The principles of using tartaric acid derivatives as chiral templates extend to the synthesis of numerous other biologically active molecules, such as (+)-muricatacin and (+)-bengamide E, where the tartrate-derived diol is a key structural feature. nih.gov The ability to append side chains and build upon the tartrate core is a powerful strategy in the synthesis of complex natural products. nih.gov
Stereoselective Synthesis of Natural Product Segments via Diallyl L-Tartrate
This compound in Oxidative Cleavage Reactions for Chemical Intermediates
Beyond its use as a chiral scaffold, this compound serves as a precursor for valuable chemical intermediates through oxidative cleavage of its vicinal diol. This transformation breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, yielding smaller, functionalized molecules.
A significant application of the oxidative cleavage of this compound is the production of allyl glyoxalate. This reaction is effectively achieved using sodium periodate (B1199274) (NaIO₄) as the oxidizing agent. Current time information in Bangalore, IN.researchgate.nethumeau.com The periodate selectively cleaves the vicinal diol of the this compound, yielding two equivalents of allyl glyoxalate. atamanchemicals.comthieme-connect.com This conversion of dialkyl tartrate esters to their corresponding glyoxalic acid esters is a well-documented and synthetically useful transformation. researchgate.nethumeau.com Allyl glyoxalate is an important intermediate, for instance, in the synthesis of substituted piperidines via the aza-Diels-Alder reaction. humeau.com
The reaction is typically carried out under mild conditions, making it a practical method for generating this reactive aldehyde. thieme-connect.com The low cost and high availability of sodium periodate contribute to the attractiveness of this synthetic route. researchgate.net
Table 1: Oxidative Cleavage of this compound
| Reactant | Oxidizing Agent | Product | Key Transformation |
| This compound | Sodium Periodate (NaIO₄) | Allyl Glyoxalate | Cleavage of the vicinal diol |
While the periodate-mediated cleavage of this compound is a powerful synthetic tool, its implementation on a large scale requires careful consideration of process safety and engineering. Current time information in Bangalore, IN. Research has been conducted to ensure a robust and safe process for the manufacture of allyl glyoxalate. researchgate.nethumeau.com A primary concern is the thermal potential of the solid byproducts generated from the sodium periodate. researchgate.net These byproducts must be handled with care during workup and disposal to mitigate any thermal hazards. Current time information in Bangalore, IN.
The development of safe and scalable processes involves identifying critical process parameters and implementing control strategies. This includes managing reaction exotherms, ensuring proper mixing, and developing safe procedures for the handling and quenching of reactive intermediates and byproducts. The stability of the reagents and products under the reaction and storage conditions is also a critical factor. humeau.comfishersci.com Safety data for sodium periodate indicates it is a strong oxidizer and can cause fire or explosion, necessitating precautions such as keeping it away from heat and combustible materials. humeau.compentachemicals.eu
Table 2: Safety Considerations for Sodium Periodate
| Hazard | Precautionary Measures |
| Strong Oxidizer | Keep away from heat, sparks, open flames, and hot surfaces. Keep away from clothing and other combustible materials. humeau.compentachemicals.eu |
| Skin and Eye Damage | Wear protective gloves, protective clothing, and eye/face protection. humeau.comcarlroth.com |
| Inhalation Hazard | Do not breathe dust. humeau.com |
| Environmental Hazard | Avoid release to the environment. atamanchemicals.com |
Computational and Theoretical Studies on Diallyl Tartrate
Quantum Chemical Investigations of Diallyl Tartrate Reactivity and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation (MP2) theory, are fundamental to understanding the intrinsic properties of this compound. nih.govnih.gov These investigations focus on the molecule's electronic structure, which dictates its reactivity. Key aspects explored include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. scirp.org
By calculating these properties, researchers can predict the most likely sites for nucleophilic or electrophilic attack, understand the stability of different conformations, and rationalize the molecule's behavior in chemical reactions. For instance, DFT calculations can be used to model the electronic structure of intermediates in reactions involving the diallyl groups, providing insight into the catalytic cycles. acs.org While specific comprehensive studies on this compound are not broadly published, the methodology is well-established for analogous compounds like tartrate esters and other diallyl substrates. acs.orgrsc.org For example, theoretical studies on similar tartrate esters have been used to investigate reaction barriers and mechanisms in processes like deoxydehydration. rsc.orgscispace.com The analysis of molecular orbitals and charge distribution helps in understanding the polarization and delocalization effects that govern the molecule's chemical behavior. nih.gov
Table 1: Representative Data from Quantum Chemical Analysis of a Tartrate Structure
| Calculated Property | Typical Value (Arbitrary Units) | Significance in Reactivity Analysis |
|---|---|---|
| Energy of HOMO (Highest Occupied Molecular Orbital) | -7.5 eV | Indicates the ability to donate electrons; regions of high HOMO density are susceptible to electrophilic attack. |
| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | +1.2 eV | Indicates the ability to accept electrons; regions of high LUMO density are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 8.7 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. scirp.org |
| Molecular Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges on Carbonyl Oxygen | -0.55 e | Highlights the electronegativity and partial negative charge on oxygen atoms, identifying them as potential sites for interaction with electrophiles or metal cations. |
Computational Modeling of this compound Polymerization Pathways
Computational modeling is a crucial tool for understanding the complex processes involved in polymerization. numberanalytics.com For this compound, which can be polymerized through mechanisms like thiol-ene click polymerization, computational models can simulate the reaction kinetics and predict the properties of the resulting polymer. acs.org
These models often treat polymerization as a series of discrete reaction steps, including initiation, propagation, chain transfer, and termination. kbc.global Software packages that specialize in polymer kinetics can rigorously compute the evolution of the complete molecular weight distribution over the course of the reaction. kbc.global A study on the thiol-ene click polymerization of di(3-butenyl) tartrate (a this compound isomer) with dithiols showed that the reaction proceeds via a step-growth mechanism, yielding poly(ester-thioether)s. acs.org Computational modeling of such a system would involve setting up kinetic equations for each step of the polyaddition. By simulating the process, one can analyze how variables like monomer concentration, initiator efficiency, and temperature influence the polymerization rate and the final polymer characteristics, such as number average molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ). acs.orgnih.gov
Table 2: Key Aspects of Modeling Thiol-Ene Polymerization of this compound
| Modeling Aspect | Description | Example Model Output/Prediction |
|---|---|---|
| Reaction Mechanism | Step-growth polyaddition, involving the radical-mediated addition of a thiol across a double bond. acs.org | Confirmation of the step-growth nature by tracking monomer consumption and polymer growth over time. |
| Key Kinetic Steps | Initiation (radical formation), Thiol-Alkenyl Radical Addition, Chain Transfer to Thiol. | Rate constants for individual reaction steps. |
| Input Parameters | Initial monomer concentrations, initiator concentration, light intensity (for photo-polymerization), temperature. nih.gov | Monomer conversion vs. time curves. nih.gov |
| Predicted Polymer Properties | Number Average Molecular Weight (Mₙ), Weight Average Molecular Weight (Mₙ), Polydispersity Index (PDI = Mₙ/Mₙ). numberanalytics.com | Final Mₙ between 4,000-9,000 g/mol and PDI between 1.6-2.5, consistent with experimental findings. acs.org |
Molecular Dynamics Simulations of this compound-Containing Systems
Molecular dynamics (MD) simulations provide a window into the atomistic-scale morphology and dynamic behavior of materials. mdpi.com For systems containing this compound or its resulting polymers, MD simulations can elucidate structural conformations, intermolecular interactions, and bulk properties. These simulations are particularly valuable for understanding how the polymer chains of poly(this compound) fold and interact with each other or with a solvent. frontiersin.org
A critical aspect of accurate MD simulations is the force field, which defines the potential energy of the system as a function of its atomic coordinates. For molecules like tartrates, standard force fields may fail to correctly reproduce conformational preferences. researchgate.net It has been shown that for tartrate, the dihedral angle of the central carbon chain is crucial for defining its gauche and trans conformations. researchgate.net To accurately model this, force field parameters can be re-parameterized by fitting them to energy profiles obtained from higher-level quantum chemical (DFT) calculations. researchgate.net Once a reliable model is established, MD simulations can be run to calculate properties like the radius of gyration (a measure of chain compactness), solvent accessible surface area, and the formation of hydrogen bonds. frontiersin.org
Table 3: DFT-Derived Force Field Parameters for Tartrate Carbon Backbone Dihedral Angle
| Ryckaert-Bellemans (RB) Parameter | Value (kJ mol⁻¹) | Role in Simulation |
|---|---|---|
| C₁ | 47.48 | These parameters are fitted to a DFT-calculated energy profile to accurately describe the potential energy as a function of the dihedral angle, ensuring the correct population of trans and gauche conformers during the simulation. researchgate.net |
| C₂ | 9.59 | |
| C₃ | 28.46 | |
| C₄ | 31.60 |
Data sourced from a study on tartrate sorption on calcite surfaces. researchgate.net
Theoretical Analysis of Stereochemical Control in this compound-Mediated Reactions
This compound is an intrinsically chiral molecule, derived from tartaric acid. This chirality can be exploited in asymmetric synthesis, where it can act as a chiral auxiliary, ligand, or building block. Theoretical and computational analysis is instrumental in understanding and predicting the stereochemical outcomes of reactions involving this compound.
One powerful technique is the use of quantum chemical calculations to determine the energies of diastereomeric transition states. The stereoselectivity of a reaction is governed by the difference in the activation energies of the pathways leading to different stereoisomers. By modeling the transition states, chemists can predict which product is likely to form preferentially. For example, in reactions of chiral aldehydes, semi-empirical calculations have been used to compute the activation energies for competing bicyclic transition states, successfully explaining the observed stereodivergent outcomes. researchgate.net This same principle applies to reactions where this compound or a derivative directs the stereochemistry.
Furthermore, computational methods like Time-Dependent DFT (TDDFT) can be used to simulate spectroscopic properties that are sensitive to stereochemistry, such as Electronic Circular Dichroism (ECD) spectra. mdpi.com By comparing the computed spectrum of a proposed structure to the experimental spectrum, the absolute configuration of a molecule can be confirmed. mdpi.com This approach is valuable in verifying the stereochemical integrity of products derived from this compound.
Table 4: Conceptual Framework for Theoretical Prediction of Stereoselectivity
| Computational Task | Methodology | Predicted Outcome | Relevance to this compound |
|---|---|---|---|
| Transition State Energy Calculation | DFT (e.g., B3LYP), Semi-empirical (e.g., MNDO/d) researchgate.net | Relative free energies (ΔG‡) of competing transition states. | Predicts the diastereomeric or enantiomeric excess by relating ΔΔG‡ to the product ratio via the Eyring equation. |
| Analysis of Non-covalent Interactions | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots. | Identification and quantification of key steric and electronic interactions that stabilize one transition state over another. | Explains the origin of stereoselectivity (e.g., why one face of a prochiral substrate is blocked). |
| Spectroscopic Simulation | Time-Dependent DFT (TDDFT) for ECD spectra. mdpi.com | A simulated spectrum that can be compared with experimental data. | Allows for the unambiguous assignment of the absolute configuration of reaction products. |
Future Directions and Emerging Research Avenues for Diallyl Tartrate
Integration of Diallyl Tartrate into Sustainable Chemical Processes
The inherent structure of this compound, derived from tartaric acid (a bio-based resource), positions it as a promising building block for sustainable chemistry. Research is increasingly focused on utilizing such bio-sourced monomers to reduce reliance on fossil fuels and develop materials with reduced environmental impact.
One significant area of integration is in the synthesis of biodegradable polymers. This compound has been successfully employed as a multifunctional monomer for the creation of biodegradable polymers, particularly through photopolymerization techniques. nih.govbvsalud.orgresearchgate.netresearchgate.nettandfonline.com This approach allows for the formation of highly cross-linked polymer networks in relatively short times using photoinitiation, offering an energy-efficient alternative to thermal methods. nih.govbvsalud.orgresearchgate.nettandfonline.com The resulting thermoset polymers have demonstrated biodegradability through the hydrolysis of their ester groups. nih.govresearchgate.nettandfonline.com Studies have shown that these materials can lose a significant percentage of their mass over several weeks in in vitro biodegradation tests. nih.govresearchgate.nettandfonline.com
Furthermore, derivatives of tartaric acid, including dialkenyl tartrates, are being explored in sustainable polymerization techniques like thiol-ene click chemistry. acs.orgresearchgate.net This method, known for its efficiency and often conducted under milder conditions with less waste, facilitates the synthesis of novel bio-based poly(ester-thioether)s with potential for sustainable applications. acs.orgresearchgate.net The use of bio-based monomers derived from natural acids like tartaric acid in the synthesis of photocurable liquid resins is also being investigated for more sustainable 3D printing technologies, specifically in digital light processing. researchgate.net This highlights the potential of this compound and related compounds in developing sustainable feedstocks for additive manufacturing.
The focus on utilizing bio-sourced materials and employing efficient, lower-waste synthesis methods underscores the growing integration of this compound into sustainable chemical processes.
Exploration of Novel Catalytic Applications Beyond Current Paradigms
While dialkyl tartrates, such as diethyl tartrate, are well-established chiral ligands in the Sharpless asymmetric epoxidation catalyzed by titanium complexes, research continues to explore novel catalytic applications and improve existing systems using tartrate derivatives. researchgate.netmdpi.com
Beyond its role as a chiral ligand, this compound's structure suggests potential in other catalytic contexts. Its ability to polymerize allows for the creation of polymer-supported catalysts. For instance, polymer-supported Ti(IV) catalysts incorporating tartrate ligands have been developed for heterogeneous asymmetric epoxidation. researchgate.net These heterogeneous catalysts offer advantages in terms of recovery and reusability compared to homogeneous systems, aligning with principles of green chemistry and sustainable catalysis. researchgate.net
The tartrate structure itself can also be involved in catalyzed reactions, as seen in the catalytic oxidation of tartrate ions using cobalt(II) ions as a catalyst. chim.luyoutube.com While this involves tartrate as a substrate rather than a catalyst, it demonstrates the reactivity of the tartrate moiety under catalytic conditions, which could inform the design of new catalytic systems involving this compound.
Future research could investigate this compound as a ligand in other transition metal-catalyzed reactions, exploring its bidentate nature and the influence of the allyl groups on catalytic activity and selectivity. Additionally, the development of new catalytic materials by copolymerizing this compound with monomers containing catalytic sites or by using it as a crosslinker in catalytic support structures represents an emerging research avenue.
Advanced Materials Development from this compound for Specialized Functions
This compound serves as a valuable monomer and crosslinking agent in the development of advanced materials with tailored properties for specialized applications. Its ability to undergo polymerization, particularly photopolymerization, leads to the formation of highly cross-linked polymer networks. nih.govbvsalud.orgresearchgate.netresearchgate.nettandfonline.com These thermoset polymers exhibit properties such as rigidity and specific thermal characteristics, including a glass transition temperature of approximately 90°C and a storage modulus of around 1 GPa at room temperature. nih.govresearchgate.nettandfonline.com
The use of this compound as a degradable cross-linking agent is particularly relevant in the development of hydrogels. google.com These hydrogel particle aggregates can be designed to be shape-retentive and have potential applications in various fields, including biotechnology. google.com The degradable nature of the crosslinker allows for controlled breakdown of the hydrogel matrix, which is crucial for applications like drug delivery or tissue engineering scaffolds.
Furthermore, this compound has been identified as a crosslinking monomer in suspension polymerization processes for water-soluble monomers. google.com This application contributes to the formation of polymeric beads or particles with controlled size and properties, useful in various material applications. The synthesis of bio-based poly(ester-thioether)s from dialkenyl tartrates via thiol-ene click polymerization also exemplifies the development of new polymeric materials with tunable properties from tartrate-based monomers. acs.orgresearchgate.net
The incorporation of this compound into nanocomposite dispersions as a potential crosslinking agent is another area of exploration for developing advanced materials with enhanced properties. google.com These diverse applications highlight the versatility of this compound as a building block for creating advanced polymeric materials with specific mechanical, thermal, and degradation characteristics.
Here is a summary of material properties observed in polymers synthesized using this compound:
| Material Type | Synthesis Method | Key Properties | Potential Applications | Source |
| Highly Cross-linked Polymer | Photopolymerization | Amorphous, Rigid, Tg ~ 90°C, Storage Modulus ~ 1 GPa | Biomaterials | nih.govresearchgate.nettandfonline.com |
| Biodegradable Polymer | Photopolymerization | Biodegrades via ester hydrolysis (50% mass loss ~12 weeks in vitro) | Biomaterials | nih.govresearchgate.nettandfonline.com |
| Shape-Retentive Hydrogel Aggregates | Crosslinking (degradable) | Degradable, Shape-retentive | Biotechnology, Biomaterials | google.com |
| Poly(ester-thioether)s (from dialkenyl tartrates) | Thiol-ene click polymerization | Tunable molecular weight and dispersity | Sustainable materials | acs.orgresearchgate.net |
Interdisciplinary Research Integrating this compound with Bio- and Nanotechnology
The unique properties of this compound facilitate its integration into interdisciplinary research at the interface of chemistry, biology, and nanotechnology. Its use as a monomer for biodegradable polymers directly contributes to the field of biomaterials. nih.govbvsalud.orgtandfonline.com The synthesized polymers and their degradation products have been shown to be non-cytotoxic to fibroblast cells, indicating their potential for use in biological environments. nih.govtandfonline.com This opens avenues for applications such as tissue engineering scaffolds, biodegradable implants, or controlled release systems.
The application of this compound as a degradable cross-linking agent in hydrogels is also highly relevant to biotechnology. google.com These hydrogels can potentially be used as matrices for cell culture, drug delivery vehicles, or as components in analytical devices, such as three-dimensional array tools for the biotechnology industry. google.com
While direct research on this compound in nanotechnology is less prominent in the provided results, the exploration of related allyl-containing compounds, such as diallyl trisulfide (DATS), in nanoformulation research and integration with nano-drug delivery systems suggests potential future directions for this compound. dovepress.com Nanotechnology can enhance the bioavailability, targeting, and stability of active compounds, and similar strategies could be explored for incorporating this compound or its derivatives into nanoscale delivery systems or functional nanomaterials. dovepress.com
The development of bio-based resins from tartaric acid for sustainable 3D printing technologies also bridges chemistry, materials science, and potentially biotechnology, enabling the fabrication of complex structures for various applications, including those in the biomedical field. researchgate.net Interdisciplinary collaboration is key to unlocking the full potential of this compound, particularly in designing materials and systems that leverage its chemical properties for biological and nanoscale applications.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of diallyl tartrate?
Methodological Answer:
- Use a Box-Behnken design to systematically evaluate critical synthesis parameters (e.g., molar ratios of reactants, temperature, reaction time). For example, in analogous tartrate synthesis, a molar ratio of 1.05:2.0:92 (reactant A:reactant B:water) at 90°C for 4.5 hours yielded an 86.8% product yield .
- Validate the design using ANOVA to assess the significance of factors and interactions, ensuring reproducibility .
Q. How can reverse-phase high-performance liquid chromatography (RP-HPLC) be optimized for quantifying this compound in complex matrices?
Methodological Answer:
- Apply Quality by Design (QbD) principles to identify critical method parameters (e.g., mobile phase composition, flow rate, column temperature).
- Use a three-factor, three-level Box-Behnken design with Design Expert software to model interactions and predict optimal conditions. Include robustness testing via deliberate variations in factors like pH ±0.2 or temperature ±2°C .
Q. What stability-indicating assays are suitable for detecting degradation products of this compound?
Methodological Answer:
- Perform forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions.
- Use a validated RP-HPLC method with a photodiode array (PDA) detector to resolve degradation peaks from the parent compound. Ensure baseline separation (resolution >2.0) and validate specificity via spectral purity analysis .
Advanced Research Questions
Q. How can dissolution profile comparisons of this compound formulations address discrepancies in bioequivalence studies?
Methodological Answer:
- Employ model-independent methods (e.g., difference factor , similarity factor ) to compare dissolution curves. For bioequivalent metoprolol tartrate tablets, indicated similarity .
- Use ANOVA-based approaches to account for variability in dissolution sampling schemes and profile lengths. Pairwise comparisons should consider dissolution rate-limiting steps and in vitro-in vivo correlations .
Q. What statistical models resolve contradictions in formulation optimization data for this compound-based delivery systems?
Methodological Answer:
- Apply response surface methodology (RSM) to analyze non-linear relationships between variables (e.g., polymer concentration, permeation enhancers like DMSO). For metoprolol tartrate films, formulations with higher DMSO showed a 1.5× increase in permeability coefficients, validated via ANOVA () .
- Use diagnostic plots (e.g., residuals vs. predicted values) to identify outliers and ensure model adequacy .
Q. How can researchers validate gravimetric or titrimetric methods for this compound quantification with metrological traceability?
Methodological Answer:
- For complexometric titration, use ammonium hydroxide and sodium tartrate to prevent lead hydroxide precipitation. Validate via uncertainty propagation analysis , including contributions from reagent purity, volumetric measurements, and endpoint detection .
- Report results in SI units with expanded uncertainty () to comply with ISO/IEC 17025 standards .
Q. What in vitro/ex vivo models best predict the permeation efficiency of this compound in buccal or transdermal formulations?
Methodological Answer:
- Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) or excised animal mucosa. For metoprolol tartrate, formulations with hydrophilic polymers (e.g., HPMC) showed 30% higher permeation than lipophilic matrices .
- Normalize flux values () to account for membrane thickness and active surface area .
Data Analysis and Reproducibility
Q. How should researchers address variability in gas chromatography (GC) data for this compound derivatives?
Methodological Answer:
Q. What strategies ensure reproducibility in XRD and FTIR characterization of this compound crystals?
Methodological Answer:
Q. How can secondary data from public repositories enhance studies on this compound’s physicochemical properties?
Methodological Answer:
- Use Google Dataset Search or Mendeley Data to locate datasets on tartrate solubility, stability, or toxicity. Filter results by metadata fields (e.g., "experimental conditions," "pH range") .
- Cross-validate public data with in-house experiments, applying Bland-Altman analysis to assess bias and limits of agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
